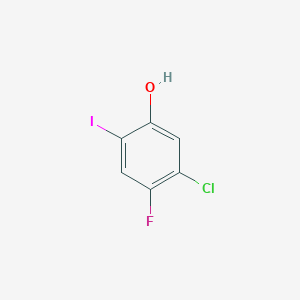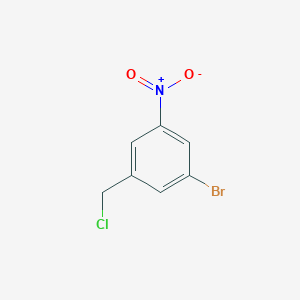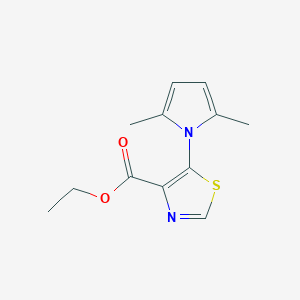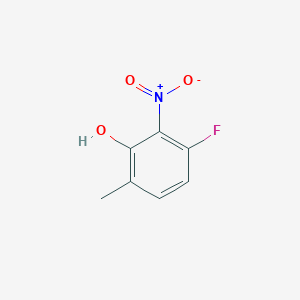
3-Fluoro-6-methyl-2-nitrophenol
説明
3-Fluoro-6-methyl-2-nitrophenol is a reagent used in the synthesis of glucocorticoid receptor modulators . It is a compound with the molecular weight of 157.10 .
Synthesis Analysis
The synthesis of similar compounds, such as para-nitrophenol, involves nitration of phenol, followed by replacement of the amino group via its diazonium derivative . A process method for a similar compound, 2-fluoro-3-nitrobenzoic acid, involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 3-Fluoro-6-methyl-2-nitrophenol is represented by the SMILES stringOc1cccc(F)c1N+=O .
科学的研究の応用
Environmental Decontamination
The compound 3-Methyl-4-nitrophenol, structurally similar to 3-Fluoro-6-methyl-2-nitrophenol, has been studied for its role in environmental decontamination. A specific strain of Ralstonia sp. SJ98 was identified for its ability to utilize 3-Methyl-4-nitrophenol as the sole carbon and energy source, demonstrating potential for bioremediation of contaminated sites. The study highlighted the microorganism's capability for complete degradation of this compound, a critical process for environmental decontamination (Bhushan et al., 2000).
Chemical Synthesis and Analytical Studies
Various studies have focused on the synthesis and analytical applications of compounds similar to 3-Fluoro-6-methyl-2-nitrophenol. For instance, a study detailed the synthesis of 3-Fluoro-4-nitrophenol from m-fluoroaniline, highlighting the compound's importance as a fluoric intermediate. The process involved a four-step method including diazotization, hydrolysis, nitration, and separation of isomers (Lu Zhou, 2008). Another study focused on the spectroscopic and equilibrium properties of phenyl-2-thiazoline fluorophores, which are crucial for selective detection of Al3+ ions and have potential applications in biological studies (Lambert et al., 2000).
Biomedical Research
In the realm of biomedical research, 3-Fluoro-6-methyl-2-nitrophenol and related compounds have been investigated for various applications. A study on microglial activation and β-amyloid deposit reduction in mice highlighted the potential therapeutic uses of certain nitric oxide-releasing compounds for treating Alzheimer's disease. The research underscored the compound's potential in clearing β-amyloid deposits and activating microglia, which are critical for mitigating Alzheimer's-related symptoms (Jantzen et al., 2002).
Analytical Chemistry and Sensor Development
In analytical chemistry, the development of sensitive fluorescence probes based on electron transfer mechanisms between nitrophenol derivatives and quantum dots has been an area of active research. Such probes have applications in detecting specific compounds in environmental and agricultural samples, showcasing the role of 3-Fluoro-6-methyl-2-nitrophenol related compounds in the development of advanced analytical techniques (Yan et al., 2015).
特性
IUPAC Name |
3-fluoro-6-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-3-5(8)6(7(4)10)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIRMXUCZVKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304454 | |
| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-methyl-2-nitrophenol | |
CAS RN |
849353-45-3 | |
| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849353-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

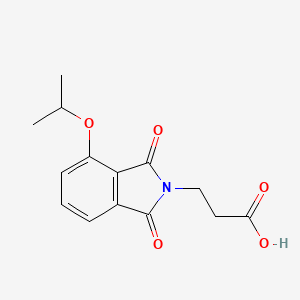
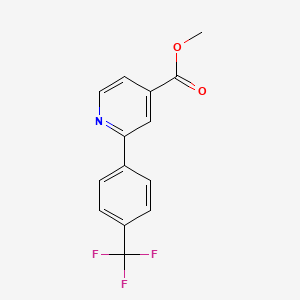
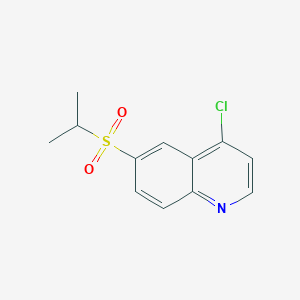
![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
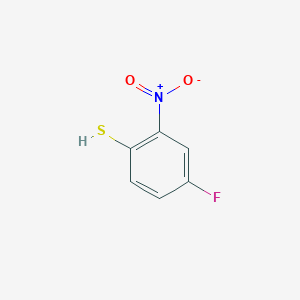
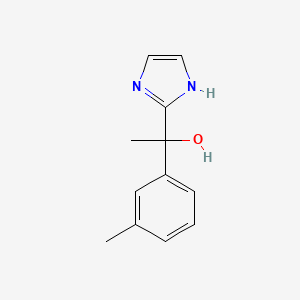
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
